Methyl (2S)-2-amino-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]acetate;hydrochloride
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Overview
Description
Methyl (2S)-2-amino-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]acetate hydrochloride, also known as Ro 64-0802, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mechanism Of Action
Methyl (2S)-2-amino-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]acetate;hydrochloride 64-0802 acts as a selective inhibitor of FAAH, which leads to an increase in the levels of endocannabinoids in the brain. Endocannabinoids are lipid molecules that act as neurotransmitters and play a crucial role in various physiological processes, including pain sensation, mood regulation, and appetite. By inhibiting FAAH, Methyl (2S)-2-amino-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]acetate;hydrochloride 64-0802 enhances the activity of the endocannabinoid system, which can lead to various therapeutic effects.
Biochemical And Physiological Effects
Methyl (2S)-2-amino-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]acetate;hydrochloride 64-0802 has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids in the brain, which can lead to anxiolytic, antidepressant, and analgesic effects. It has also been shown to modulate the activity of the dopaminergic and serotonergic systems, which can lead to improvements in mood and cognitive function.
Advantages And Limitations For Lab Experiments
Methyl (2S)-2-amino-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]acetate;hydrochloride 64-0802 has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. It is also relatively stable and can be easily synthesized in large quantities. However, Methyl (2S)-2-amino-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]acetate;hydrochloride 64-0802 has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in certain experimental conditions.
Future Directions
There are several future directions for the study of Methyl (2S)-2-amino-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]acetate;hydrochloride 64-0802. One potential direction is the development of more potent and selective FAAH inhibitors. Another direction is the investigation of the therapeutic potential of Methyl (2S)-2-amino-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]acetate;hydrochloride 64-0802 in various disorders, including anxiety, depression, and pain. Further research is also needed to better understand the mechanism of action of Methyl (2S)-2-amino-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]acetate;hydrochloride 64-0802 and its effects on the endocannabinoid system.
Synthesis Methods
Methyl (2S)-2-amino-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]acetate;hydrochloride 64-0802 can be synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzofuran with chloroacetyl chloride, followed by the reaction with methylamine hydrochloride. The final product is obtained through the addition of hydrochloric acid to the reaction mixture.
Scientific Research Applications
Methyl (2S)-2-amino-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]acetate;hydrochloride 64-0802 has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and psychiatry. It has been shown to act as a selective inhibitor of the fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in the degradation of endocannabinoids. This makes Methyl (2S)-2-amino-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]acetate;hydrochloride 64-0802 a potential candidate for the treatment of various disorders, including anxiety, depression, and pain.
properties
IUPAC Name |
methyl (2S)-2-amino-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-11(13)10(12)9-6-7-4-2-3-5-8(7)15-9;/h2-5,9-10H,6,12H2,1H3;1H/t9-,10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCFKYZBRPJVQN-IYPAPVHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CC2=CC=CC=C2O1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]([C@@H]1CC2=CC=CC=C2O1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 138046333 |
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